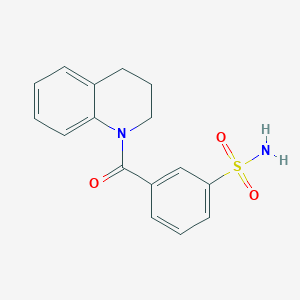

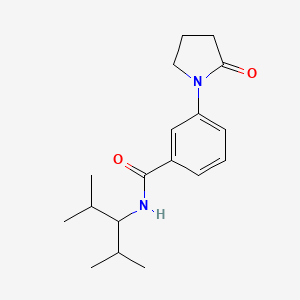

![molecular formula C16H23F3N2O2S B5570398 (3S*,4R*)-N,N-二甲基-4-丙基-1-{[2-(三氟甲基)苯基]磺酰基}-3-吡咯烷胺](/img/structure/B5570398.png)

(3S*,4R*)-N,N-二甲基-4-丙基-1-{[2-(三氟甲基)苯基]磺酰基}-3-吡咯烷胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves innovative approaches to achieve desired structural features. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides via solid-phase synthesis, reacting with trimethylsilyl trifluoro-methanesulfonate, unexpectedly yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, indicating the versatility and unpredictability in the synthesis routes of similar compounds (Králová et al., 2019). Another example is the CuI-catalyzed cross-coupling of 3-bromopyridine with various sulfonamides, showcasing a method that could potentially be adapted for synthesizing compounds with similar structural motifs (Han, 2010).

Molecular Structure Analysis

The molecular structure of related sulfone compounds, such as those derived from phenyl (3-phenylpyrrolidin-3-yl)sulfones, has been extensively studied. These compounds exhibit selective, orally active properties as inverse agonists, demonstrating the critical role of specific structural elements like a polar set of amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group for achieving high selectivity (Duan et al., 2019).

Chemical Reactions and Properties

Sulfonamides and sulfones undergo a variety of chemical reactions, indicating a rich chemistry that can be applied to modify and understand the chemical behavior of similar compounds. For instance, the solid-state examination of conformationally diverse sulfonamide receptors based on bis(2-anilinoethynyl)pyridine highlights the significance of the sulfonamide N-H hydrogen bonds in forming supramolecular structures (Berryman et al., 2015).

Physical Properties Analysis

The physical properties of related compounds, such as novel soluble fluorinated polyamides containing pyridine and sulfone moieties, provide insights into the behavior of similar compounds. These polymers are notable for their solubility, thermal stability, and mechanical strength, attributes that are relevant for understanding the physical characteristics of "(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine" (Liu et al., 2013).

科学研究应用

在聚合物化学中的合成和性质

刘等人的一项研究 (2013) 探索了合成含有吡啶和三氟甲基苯基基团的新二胺,这些基团在结构上与所讨论的化学物质相关。这些二胺被用来制备含有吡啶和砜部分的氟化聚酰胺。这些聚合物表现出高玻璃化转变温度、有机溶剂中的溶解性和低吸湿性等特性,使其在高性能材料应用中具有潜在价值 (刘等人,2013)。

反激动剂的开发

段等人 (2019) 研究了苯基 (3-苯基吡咯烷-3-基) 砜作为选择性、口服活性 RORγt 反激动剂。该研究涉及基于结构的设计和优化,确定了高选择性的关键结构元素。开发的化合物在小鼠模型中表现出有希望的药代动力学特性和疗效,表明在治疗干预中具有潜在应用 (段等人,2019)。

有机化学中的探索

Králová 等人 (2019) 合成了源自丝氨酸和苏氨酸的 N-(3-苯基丙-2-炔-1-基)-磺酰胺。他们在某些反应下观察到吡咯烷-3-酮的形成,提供了对这些反应的重排机制和范围的见解。这项研究有助于理解类似磺酰胺化合物在有机合成中的行为 (Králová 等人,2019)。

铂配合物中的配体取代动力学

欧文等人 (2004) 研究了吡啶衍生的铂 N-杂环卡宾配合物,重点关注合成、结构和配体取代动力学。他们的研究提供了有关这些配合物的性质的有价值的信息,这些配合物在结构上与所讨论的化学物质相关,特别是在它们的配体动力学和潜在催化应用方面 (欧文等人,2004)。

抗菌活性

扎里夫等人 (2008) 进行了一项关于合成包括 1-[(取代苯基) 磺酰基] 吡咯烷-2-酮在内的化合物,在结构上与所讨论的化学物质相似。他们评估了这些化合物作为抗菌剂的活性,表明在开发新型抗菌剂中具有潜在应用 (扎里夫等人,2008)。

安全和危害

未来方向

属性

IUPAC Name |

(3S,4R)-N,N-dimethyl-4-propyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F3N2O2S/c1-4-7-12-10-21(11-14(12)20(2)3)24(22,23)15-9-6-5-8-13(15)16(17,18)19/h5-6,8-9,12,14H,4,7,10-11H2,1-3H3/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXIUDMJRGELEX-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)